An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-Oxaspiro[4.5]decan-8-amine, a spirocyclic amine with significant potential as a building block in modern drug discovery. The document details its structural features, a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical and spectroscopic properties, and its promising applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems have garnered considerable attention in medicinal chemistry due to their inherent three-dimensional nature.[1][2] This structural rigidity allows for precise spatial orientation of functional groups, a critical factor in designing molecules that interact specifically with biological targets.[1] The incorporation of spirocycles can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are crucial for the successful development of new therapeutic agents.[1][3][4] Specifically, oxa-spirocycles, which contain an oxygen atom within the spirocyclic core, can exhibit lower lipophilicity and enhanced solubility, making them particularly attractive for drug design.[4][5]
1-Oxaspiro[4.5]decan-8-amine belongs to this promising class of compounds. Its unique architecture, combining a tetrahydrofuran ring with a cyclohexylamine moiety, presents a valuable scaffold for the synthesis of novel, biologically active molecules. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its utilization in research and development.
Synthesis of 1-Oxaspiro[4.5]decan-8-amine
The most direct and efficient synthetic route to 1-Oxaspiro[4.5]decan-8-amine is through the reductive amination of its ketone precursor, 1-Oxaspiro[4.5]decan-8-one. This widely used transformation involves the reaction of the ketone with an amine source in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The conversion of 1-Oxaspiro[4.5]decan-8-one to the target amine is achieved via an imine intermediate, which is then reduced in situ to the primary amine.[6] Common and mild reducing agents for this purpose include sodium triacetoxyborohydride or sodium cyanoborohydride.
Caption: Proposed synthesis of 1-Oxaspiro[4.5]decan-8-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
1-Oxaspiro[4.5]decan-8-one
-
Ammonia (7 N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Oxaspiro[4.5]decan-8-one (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add a 7 N solution of ammonia in methanol (10.0 eq).
-
Stirring: Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-Oxaspiro[4.5]decan-8-amine.
Physicochemical Properties
| Property | Predicted Value | Reference / Basis |
| Molecular Formula | C₉H₁₇NO | Based on chemical structure.[7] |
| Molecular Weight | 155.24 g/mol | Calculated from the molecular formula.[8] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for aliphatic amines of this molecular weight. |
| Boiling Point | > 200 °C (estimated) | Extrapolated from similar spirocyclic amines. |
| Solubility | Soluble in methanol, ethanol, chloroform, DCM | The presence of the amine and ether functionalities is expected to enhance solubility in polar organic solvents. Oxa-spirocycles generally show improved water solubility.[5] |
| pKa of Conjugate Acid | 8.9 - 9.5 | The incorporation of an oxygen atom is known to reduce the basicity of nearby amines by approximately one order of magnitude due to the inductive effect.[5] |
| LogP (o/w) | 0.8 (predicted) | The predicted XlogP for the hydrochloride salt is 0.8.[7] |
Spectroscopic Analysis
The structural features of 1-Oxaspiro[4.5]decan-8-amine can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the functional groups present in the molecule.
¹H NMR Spectroscopy
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δ 2.5-3.0 ppm (m, 1H): Methine proton (CH-N) on the cyclohexane ring.
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δ 1.2-2.0 ppm (m, 8H): Methylene protons of the cyclohexane ring.
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δ 3.6-3.9 ppm (m, 2H): Methylene protons adjacent to the oxygen in the tetrahydrofuran ring (O-CH₂).
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δ 1.6-1.9 ppm (m, 4H): Methylene protons of the tetrahydrofuran ring.
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δ 1.5-2.5 ppm (br s, 2H): Amine protons (NH₂). The chemical shift of these protons is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.[9]
¹³C NMR Spectroscopy
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δ ~50-60 ppm: Carbon attached to the nitrogen (C-N).
-
δ ~70-80 ppm: Spirocyclic carbon.
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δ ~60-70 ppm: Carbon adjacent to the oxygen in the tetrahydrofuran ring (O-CH₂).
-
δ ~20-40 ppm: Remaining aliphatic carbons.
Infrared (IR) Spectroscopy
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3400-3250 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine.[10]
-
2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ and CH groups.
-
1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[10]
-
1100-1000 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.
-
1250-1020 cm⁻¹: C-N stretching vibration of the aliphatic amine.[10]
Mass Spectrometry
-
[M]+•: The molecular ion peak is expected at m/z = 155.
-
[M+H]⁺: In electrospray ionization (ESI), the protonated molecule would be observed at m/z = 156.13829.[7]
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the amine group and cleavage of the spirocyclic rings.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Oxaspiro[4.5]decane scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential therapeutic areas for derivatives of 1-Oxaspiro[4.5]decan-8-amine.
Central Nervous System (CNS) Disorders
Related spirocyclic structures, such as 1-oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[11] The rigid framework of 1-Oxaspiro[4.5]decan-8-amine can serve as a template for designing ligands that target CNS receptors with high specificity.
Oncology
The introduction of spirocyclic moieties can lead to the development of novel anticancer agents. For instance, derivatives of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown significant antiproliferative activity against various cancer cell lines.[12] The amine functionality of 1-Oxaspiro[4.5]decan-8-amine provides a convenient handle for derivatization to explore new chemical space in cancer research.
Cardiovascular and Metabolic Diseases
Spirocyclic compounds have been explored for a variety of therapeutic targets. For example, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as novel inhibitors of the mitochondrial permeability transition pore, which is implicated in ischemia/reperfusion injury.[13] The unique stereochemical properties of spirocycles can be leveraged to design potent and selective modulators of enzymes and receptors involved in cardiovascular and metabolic pathways.
Conclusion
1-Oxaspiro[4.5]decan-8-amine is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ketone is straightforward, and its physicochemical properties are amenable to the development of drug-like molecules. The inherent three-dimensionality of the spirocyclic scaffold, combined with the synthetic accessibility of the amine functional group, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge for researchers to explore the full potential of this valuable chemical entity.
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